2-Fluorobenzyl bromide
Overview
Description
2-Fluorobenzyl bromide (2-FBB) is a halogenated benzyl bromide that is widely used in organic synthesis. It is a versatile reagent that can be used for a variety of purposes, including the synthesis of heterocyclic compounds, the synthesis of aromatic compounds, and the synthesis of pharmaceuticals. It is a low-cost, commercially available reagent that is highly reactive and has a relatively low boiling point. 2-FBB is also a safe reagent that is not toxic or carcinogenic.
Scientific Research Applications
Alkylation in Sulfamic Esters Synthesis
2-Fluorobenzyl bromide has been utilized in the alkylation of sulfamic esters under liquid-liquid phase transfer conditions. This process facilitates the preparation of N-dialkyled products or corresponding ethers through the scission of the O–SO2 bond (Debbabi, Beji, & Baklouti, 2005).
Anticancer Agent Potential
The compound 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide, synthesized using this compound, has shown potential as an anticancer agent. Its crystal structure and potential for cancer treatment were extensively studied (Mohideen et al., 2017).
Synthesis of Radiopharmaceuticals
This compound has been used in the synthesis of labeled neuroleptics and other radiopharmaceuticals for positron emission tomography (PET). It serves as a crucial component in the synthesis of fluororinated analogs of various compounds (Hatano, Ido, & Iwata, 1991).
Tandem SN2-SNAr Reaction in Organic Chemistry
In organic synthesis, 2-fluoro-5-nitrobenzyl bromide is used with active methylene compounds in the presence of potassium carbonate to form highly functionalized 4H-1-benzopyrans through a tandem SN2-SNAr reaction sequence. This reaction is significant for creating compounds with a variety of functional groups (Bunce, Rogers, Nago, & Bryant, 2008).
Asymmetric Synthesis in Radiotracer Development
This compound is instrumental in the asymmetric synthesis of fluorinated α-amino acids, used in PET. Its role in the development of radiotracers highlights its importance in medical imaging technologies (Zaitsev et al., 2002).
Intermediate in Drug Synthesis
This compound serves as an essential intermediate in synthesizing prasugrel, an antiplatelet drug. The synthesis process and optimization have been a focus of research, demonstrating its critical role in pharmaceutical manufacturing (Liao Lun-hui, 2009).
Solvolysis Studies
This compound has been studied in the context of solvolysis, particularly focusing on the effects of the ortho nitro group in the solvolysis of benzyl and benzoyl halides. Such studies contribute to a deeper understanding of chemical reaction mechanisms (Park, Rhu, Kyong, & Kevill, 2019).
Crystal Structure Analysis
The crystal structure of various compounds synthesized using this compound has been studied, contributing valuable insights into molecular architecture and interactions. These studies aid in the development of new materials and drugs (Jing & Img, 2003).
Safety and Hazards
2-Fluorobenzyl bromide is classified as a combustible liquid. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and keeping away from heat/sparks/open flames/hot surfaces .
Mechanism of Action
Target of Action
2-Fluorobenzyl bromide is primarily used as an alkylating agent in the synthesis of various organic compounds . Its primary targets are the reactive sites on molecules where it can donate its bromide group to form a new bond.
Mode of Action
As an alkylating agent, this compound can donate its bromide group to a target molecule. This bromide group is highly reactive due to the presence of the bromine atom, which is a good leaving group. The compound interacts with its targets through nucleophilic substitution reactions, where the bromide group is replaced by a nucleophile from the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific target molecules it interacts with. For example, it has been used in the synthesis of 2-pyrrolo[2,3-d]pyrimidines and 8-alkylated imidazolo[1,2-a]pyrimid-5-ones . These are complex organic compounds that can participate in various biochemical reactions.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific molecules it alkylates. In general, alkylation can significantly alter a molecule’s properties and functions, leading to various downstream effects. For instance, in the synthesis of prasugrel, a platelet inhibitor used to prevent blood clots, this compound contributes to the formation of the drug’s active structure .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactive species can influence the action, efficacy, and stability of this compound. For example, its reactivity as an alkylating agent might be affected by the pH of the environment, as this can influence the availability of nucleophiles for reaction. Additionally, it should be stored and handled under controlled conditions to maintain its reactivity and prevent unwanted side reactions .
properties
IUPAC Name |
1-(bromomethyl)-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWQLZFIMNTUCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196240 | |
Record name | alpha-Bromo-o-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
446-48-0 | |
Record name | 2-Fluorobenzyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Bromo-o-fluorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Bromo-o-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-bromo-o-fluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.519 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic applications of 2-fluorobenzyl bromide?
A1: this compound serves as a key starting material for synthesizing various compounds. One prominent example is its use in preparing Prasugrel, an antiplatelet drug. This synthesis involves reacting this compound with magnesium to form a Grignard reagent, which subsequently reacts with cyclopropyl cyanide to yield a ketone intermediate. This intermediate undergoes further transformations to ultimately yield Prasugrel [, , , ]. Another application involves its reaction with sodium triazole to synthesize the fungicide Flutriafol [].
Q2: Can you elaborate on the reaction with cyclopropyl cyanide in Prasugrel synthesis?
A2: The reaction between this compound and cyclopropyl cyanide is a crucial step in Prasugrel synthesis. This reaction proceeds via a Grignard reaction, where this compound first reacts with magnesium in an ether solvent to generate a Grignard reagent. This reagent then attacks the electrophilic carbon of the nitrile group in cyclopropyl cyanide, forming an imine intermediate. Subsequent hydrolysis of this imine yields the desired ketone, cyclopropyl 2-fluorobenzyl ketone [, ].
Q3: Are there any alternative synthetic routes for Prasugrel that utilize this compound?
A3: Yes, research highlights a one-pot synthesis method for Prasugrel using this compound. This approach involves a nucleophilic substitution reaction between α-cyclopropylcarbonyl-2-fluorobenzyl bromide and 2-oxo-2,4,5,6,7,7a-hexahydrothienopyridine hydrochloride in the presence of an alkaline base. This method eliminates the need for isolation and purification of intermediates, resulting in a significantly higher overall yield of 60% compared to traditional multi-step processes [].
Q4: Beyond Prasugrel and Flutriafol, what other compounds have been synthesized using this compound?
A4: this compound serves as a valuable reagent in synthesizing diverse molecules beyond Prasugrel and Flutriafol. One example is its use in preparing N-alkylated octahydroacridines, a class of compounds with potential biological activity []. This synthesis involves a multi-step approach, ultimately employing a tandem reductive amination-SNAr cyclization reaction with sodium cyanoborohydride (NaCNBH3) to yield the target compounds [].
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